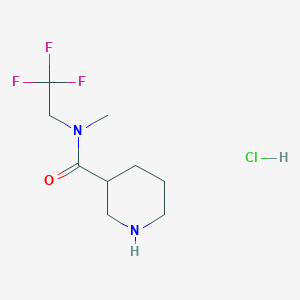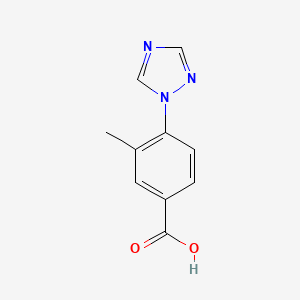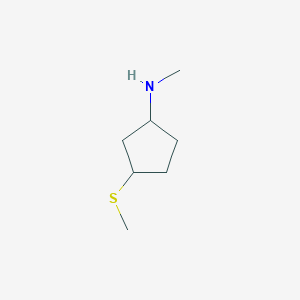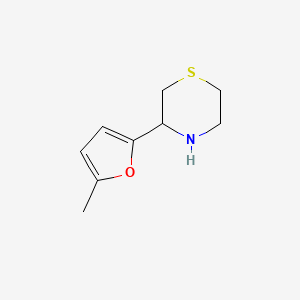
3-(5-Methylfuran-2-yl)thiomorpholine
Overview
Description
3-(5-Methylfuran-2-yl)thiomorpholine is a heterocyclic organic compound consisting of a thiomorpholine ring attached to a furan ring with a methyl substituent at the 5-position. It has a molecular weight of 183.27 . It is mainly used as an industrial chemical and has potential applications in fields such as pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular structure of 3-(5-Methylfuran-2-yl)thiomorpholine has been optimized using Gaussian software with B3LYP/6311++G (d,p) basic set level .Physical And Chemical Properties Analysis
3-(5-Methylfuran-2-yl)thiomorpholine is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Building Blocks in Medicinal Chemistry 3-(5-Methylfuran-2-yl)thiomorpholine derivatives, including thiomorpholine and its 1,1-dioxide form, serve as crucial building blocks in medicinal chemistry. Their analogues have made it to human clinical trials, demonstrating their potential in drug development. Novel bridged bicyclic thiomorpholines, such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, have been synthesized from cost-effective materials, showcasing their versatility and potential for creating compounds with interesting biological profiles (Walker & Rogier, 2013).
Synthesis and Biological Activity The development of novel 1,2,3-triazole derivatives utilizing 3-(5-Methylfuran-2-yl)thiomorpholine showcases the compound's versatility in generating new molecules with potential biological activities. These compounds have been synthesized with good yields and evaluated for their antibacterial and free radical scavenging activities, indicating their potential in medicinal chemistry for developing new therapeutic agents (Sreerama et al., 2020).
Electrochemical and Spectroelectrochemical Properties Derivatives of 3-(5-Methylfuran-2-yl)thiomorpholine have been investigated for their electrochemical and spectroelectrochemical properties, particularly in the context of donor–acceptor type π-conjugated polymers. These studies provide insights into the effects of different donor substituents on the polymers' properties, indicating potential applications in electronic and optoelectronic devices (Xu et al., 2014).
Asymmetric Epoxidation Catalysts Chiral nonracemic thiomorpholines derived from 3-(5-Methylfuran-2-yl)thiomorpholine have been synthesized and utilized as catalysts in the asymmetric epoxidation of aldehydes. These catalysts demonstrate excellent yields, enantioselectivities, and diastereoselectivities, highlighting their potential in asymmetric synthesis and organic chemistry (Hansch et al., 2008).
Antimicrobial Activity Novel 1,4-disubstituted 1,2,3-triazoles derived from 3-(5-Methylfuran-2-yl)thiomorpholine have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against various bacterial strains, indicating their potential as antimicrobial agents (Battula et al., 2016).
properties
IUPAC Name |
3-(5-methylfuran-2-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-2-3-9(11-7)8-6-12-5-4-10-8/h2-3,8,10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIHRALKSXBBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylfuran-2-yl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



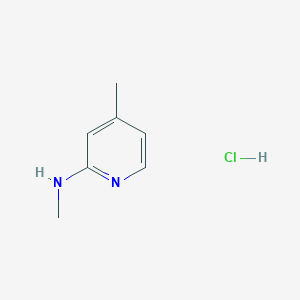
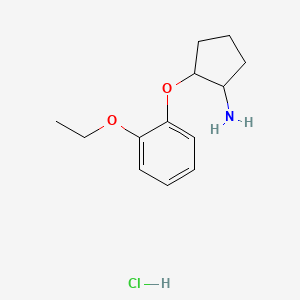

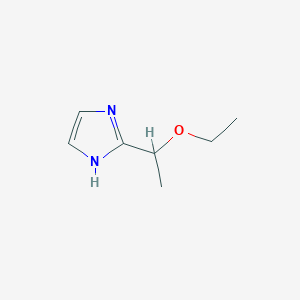
![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate](/img/structure/B1423298.png)
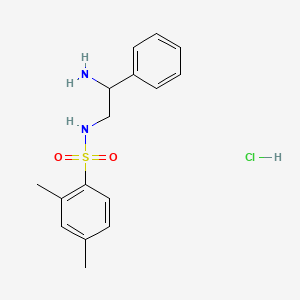

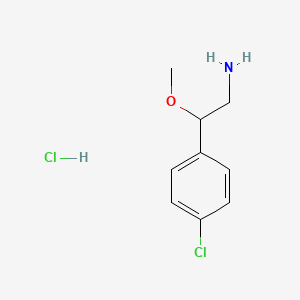
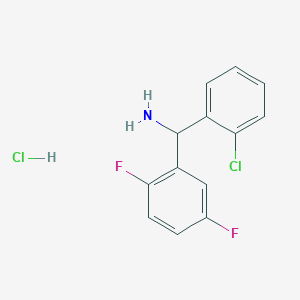

![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
